molecular formula C19H23N3O2 B3867567 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-propylurea

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-propylurea

Cat. No. B3867567
M. Wt: 325.4 g/mol
InChI Key: IPOSFWLLJHLNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-Naphthylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . It has a linear formula of C16H15O3N1 .


Synthesis Analysis

There is a study on the synthesis of 1-alkoxymethyl-5-alkyl-6-naphthylmethyl uracils, which are novel 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues . These were synthesized for evaluation as selective and potent nonnucleoside human immunodeficiency virus (HIV)-1 reverse transcriptase inhibitors .


Molecular Structure Analysis

The molecular structure of “1-(1-Naphthylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid” can be represented by the SMILES string O=C1CC (C (O)=O)CN1CC2=CC=CC3=CC=CC=C23 .


Chemical Reactions Analysis

There is a study on the interaction of different efflux pump inhibitors (EPIs) with efflux pumps of cadmium adapted (CdA) Salmonella Typhi Ty2 cells . The EPIs, 1-(1-naphthylmethyl)-piperazine and others, upon conjugation to tobramycin, have been shown to decrease PMFs electrical component, thereby improving their properties as adjuvant when combined with tetracycline .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Naphthylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid” include its form as a powder . Its flash point is not applicable, indicating that it does not have a temperature at which it can ignite in air .

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-piperazine, an efflux pump inhibitor, has been studied in the context of bacterial resistance . It has been shown to inhibit the efflux pumps of bacteria, thereby improving the activity of antibiotics .

Safety and Hazards

The safety data sheet for “1-(1-Naphthylmethyl)-5-oxo-3-pyrrolidinecarboxylic acid” indicates that it is classified as a combustible solid . It is recommended to be stored in a locked up place .

properties

IUPAC Name

1-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-10-20-19(24)21-16-11-18(23)22(13-16)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,16H,2,10-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOSFWLLJHLNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-propylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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